2-氯-6-氟苯乙烯

描述

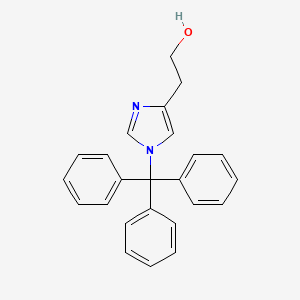

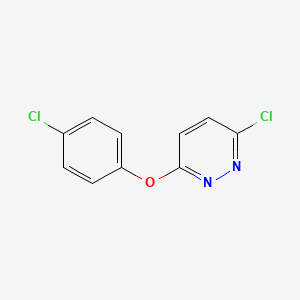

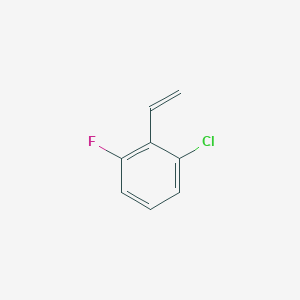

“2-Chloro-6-fluorostyrene” is a chemical compound with the molecular formula C8H6ClF . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of “2-Chloro-6-fluorostyrene” consists of a benzene ring with a chlorine atom and a fluorine atom attached to it . The exact positions of these atoms on the benzene ring can influence the properties and reactivity of the molecule .

科学研究应用

合成和化学行为

- 氟苯乙烯衍生物的合成:Uno 等人 (1992) 研究了通过亲核脱亚磺酰化合成 (Z)-氟苯乙烯衍生物,展示了这些化合物的立体选择性形成 (Uno 等,1992)。

- 分子结构分析:Tuttolomondo 等人 (2009) 使用各种计算方法优化了 2-氟苯乙烯的分子结构,提供了对该化合物性质的见解 (Tuttolomondo 等,2009)。

聚合物科学应用

- 表面涂层应用:Sutrisno 等人 (2013) 描述了一种将聚(2-氟苯乙烯)接枝到铁颗粒上的方法,表明在高粘度磁流变流体中应用,并突出了材料的热稳定性 (Sutrisno 等,2013)。

- 聚苯乙烯的光降解:Weir 和 Milkie (1979) 研究了对氟苯乙烯和对氯苯乙烯的光降解,揭示了这些材料在紫外辐射下的行为及其在材料科学中的潜在应用 (Weir 和 Milkie,1979)。

材料性能和分析

- 结构和构象分析:Teixeira-Dias 和 Ribeiro-Claro (1992) 对 2-氟苯乙烯和 3-氟苯乙烯进行了从头算计算,提供了对其结构和构象偏好的详细见解 (Teixeira-Dias 和 Ribeiro-Claro,1992)。

环境和安全考虑

- 排放和环境影响:Miller 等人 (2010) 讨论了 HFC-23 的排放趋势,HFC-23 是 HCFC-22 生产中的副产品,与氟苯乙烯生产工艺有关。本研究突出了此类工业过程对环境的影响 (Miller 等,2010)。

材料科学中的高级应用

- 共聚物的合成和性能:Ingratta、Jutemar 和 Jannasch (2011) 探索了具有离子主链和疏水氟化侧链的接枝共聚物的合成,展示了在膜技术和材料科学中的重要应用 (Ingratta、Jutemar 和 Jannasch,2011)。

安全和危害

The safety data sheet for a similar compound, “4-Chloro-2-fluoroaniline”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist or vapors, to wear protective clothing, and to use it only in a well-ventilated area .

作用机制

Target of Action

The specific targets can vary depending on the exact structure of the styrene derivative .

Mode of Action

Styrene derivatives are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions such as the suzuki–miyaura (sm) cross-coupling . In this process, the styrene derivative interacts with a metal catalyst and an organoboron reagent to form new carbon-carbon bonds .

Biochemical Pathways

The compound’s involvement in carbon-carbon bond-forming reactions suggests it may influence pathways related to the synthesis of complex organic molecules .

Pharmacokinetics

For example, 2-Fluorostyrene has a molecular weight of 122.14 g/mol and is a clear, colorless liquid . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given its potential role in carbon-carbon bond-forming reactions, it may contribute to the synthesis of complex organic molecules, potentially influencing cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-fluorostyrene. For instance, the SM cross-coupling reaction in which styrene derivatives are often used requires mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could influence the compound’s action.

属性

IUPAC Name |

1-chloro-2-ethenyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJOXVRGPDLFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479215 | |

| Record name | 2-chloro-6-fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluorostyrene | |

CAS RN |

196862-01-8 | |

| Record name | 2-chloro-6-fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。